molecular formula C22H28ClN3O2 B1231882 Caroverine hydrochloride CAS No. 55750-05-5

Caroverine hydrochloride

Cat. No. B1231882
CAS RN: 55750-05-5
M. Wt: 401.9 g/mol
InChI Key: JRNWTJUIMRLKBV-UHFFFAOYSA-N
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Description

Caroverine hydrochloride is a nonselective NMDA and AMPA glutamate receptor antagonist . It is also a class B calcium-channel-blocker, antiglutamatergic agent, and acts as an antioxidant when administered to lab animals . It is used in the treatment of smooth muscle spasms, alcohol and drug withdrawal, and tinnitus . It is also used as a muscle-relaxing drug in Austria and Switzerland to relieve spasms in smooth muscles, which include intestines, arteries, and other organs .


Synthesis Analysis

Caroverine hydrochloride is synthesized as a solid with a purity of ≥98% (HPLC). The empirical formula is C22H28ClN3O2 . The synthesis involves the reaction of 1-[2-(Diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-2(1H)-quinoxalinone monohydrochloride .


Molecular Structure Analysis

The molecular formula of Caroverine hydrochloride is C22H28ClN3O2 . The molecular weight is 401.93 g/mol . The InChI key is JRNWTJUIMRLKBV-UHFFFAOYSA-N . The canonical SMILES is CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl .


Physical And Chemical Properties Analysis

Caroverine hydrochloride has a molecular weight of 401.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 8 . The exact mass is 401.1870048 g/mol . The topological polar surface area is 45.1 Ų . The heavy atom count is 28 .

Scientific Research Applications

Analytical Chemistry

  • Summary of Application : Caroverine hydrochloride has been used in the development of spectrophotometric methods for quantitative determination in pharmaceutical formulations .
  • Methods of Application : Two methods were developed. The first method involved direct analysis of the pure drug at its max 304 nm in ethanol solvent. The second method is based on the charge transfer reaction between caroverine as n-electron donor and 7,7,8,8-tetracyanoquinodimethane (TCNQ) as pi-acceptor .
  • Results : The first method was linear from 0.5-18 g/mL with a correlation coefficient of 0.999 and molar absorptivity of 5.55 × 104 L mole-1 cm-1. The second method obeyed Beer’s law in a concentration range of 1−35 μg mL-1 with molar absorptivity of 1.17 × 104 L mole-1 cm-1 and correlation coefficient of 0.9999 .

Otolaryngology

  • Summary of Application : Caroverine hydrochloride has been used in the management of cochlear synaptic tinnitus .
  • Methods of Application : Patients were administered one dose of 160mg of Caroverine by slow intravenous infusion, followed with 40mg of oral Caroverine bid for 2 months .
  • Results : THI (Tinnitus Handicap Inventory) score showed significant improvement between pre and post treatment in the patients treated with Caroverine with p value <0.001 at the end of 2nd month. This improvement remained stable in the next 3 months of follow up .

Smooth Muscle Relaxation

  • Summary of Application : Caroverine is used in Austria and Switzerland to relieve spasms in smooth muscles, which include intestines, arteries, and other organs . It is also used to relieve the abdominal pain associated with smooth muscle spasms .
  • Methods of Application : The drug is administered orally . The specific dosage and frequency would depend on the patient’s condition and response to the medication.

Treatment of Cerebrovascular Diseases

  • Summary of Application : In Austria and Switzerland, the use of Caroverine was extended to aid with cerebrovascular diseases .
  • Methods of Application : The drug is administered orally . The specific dosage and frequency would depend on the patient’s condition and response to the medication.

Alcohol and Drug Withdrawal

  • Summary of Application : Caroverine is indicated in the treatment of alcohol and drug withdrawal .
  • Methods of Application : The specific dosage and frequency would depend on the patient’s condition and response to the medication .
  • Results : While specific results or outcomes are not mentioned in the sources, the drug is presumably effective in managing symptoms or complications of alcohol and drug withdrawal, as it is used for this purpose .

Treatment of Tinnitus

  • Summary of Application : Caroverine is used to treat tinnitus, a condition that causes buzzing or ringing noise in one or both ears in the absence of any external noise .
  • Methods of Application : The specific dosage and frequency would depend on the patient’s condition and response to the medication .
  • Results : While specific results or outcomes are not mentioned in the sources, the drug is presumably effective in managing symptoms of tinnitus, as it is used for this purpose .

Safety And Hazards

Caroverine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNWTJUIMRLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23465-76-1 (Parent)
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20971127
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caroverine hydrochloride

CAS RN

55750-05-5, 23465-76-1
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caroverine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAROVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
HS Gwak, DS Lee, IK Chun - Journal of Pharmaceutical …, 1998 - koreascience.kr
The solubility and physicochemical stability of caroverine hydrochloride (CRV), an antispasmodic, in buffered aqueous solutions were studied using a reverse phase high performance …
Number of citations: 0 koreascience.kr
Z Chen, M Duan, H Lee, R Ruan… - Audiology and …, 2003 - karger.com
… Standard stock solutions of caroverine-hydrochloride and flunitrazepam (internal standard; … were added to 20 µl of caroverine hydrochloride calibrators (calibration range: 10–960 ng/ml) …
Number of citations: 49 karger.com
A Wagner, M Platzgummer, G Kreismayr… - Journal of liposome …, 2006 - Taylor & Francis
… Remote Loading of Caroverine Hydrochloride Caroverine hydrochloride, a marketed drug … In our approach caroverine hydrochloride is dissolved in citric acid pH 3.5, which is pumped …
Number of citations: 115 www.tandfonline.com
C ZHIQIANG - 2004 - core.ac.uk
… Two hundred microliters of acetonitrile and 20 µl of flunitrazepam of appropriate concentrations were added to 20 µl of caroverine hydrochloride calibrators (calibration range: 10--960 …
Number of citations: 2 core.ac.uk
K Ehrenberger - ADVANCES IN OTORHINOLARYNGOLOGY, 2002 - drhazhan.com
… For this study, the preparation consisted of 250 ml of solution containing 160mg of caroverine hydrochloride in 0.9% sodium chlorate for infusion, given twice a day with an infusion rate …
Number of citations: 25 www.drhazhan.com
YH Choung, HJ Park, JW Song, SJ Ryu… - Korean Journal of …, 2003 - jkorl.org
… The aim of this study has been to evaluate the effective use of caroverine hydrochloride and memantine hydrochloride for tinnitus treatment and to determine their appropriate indication …
Number of citations: 11 www.jkorl.org
WG Anantrao - Mercury - researchgate.net
… it was concluded that in Cochlear Synaptic Tinnitus treatment with Amarsundari Vati (Tablet) shows more effective Result in relieving sign and symptoms than Caroverine Hydrochloride …
Number of citations: 0 www.researchgate.net
정연훈, 박홍준, 송정화, 유상준, 문성균, 박기현 - repository.ajou.ac.kr
… who did not respond to caroverine hydrochloride were treated … who were treated with caroverine hydrochloride and 11 (55.0%) … such as caroverine hydrochloride and memantine hydro…
Number of citations: 0 repository.ajou.ac.kr
SBC Gowda, K Shammanna, HS Satish, B Viswanatha - 2015 - researchgate.net
… al, to evaluate the effective use of Caroverine hydrochloride and memantine hydrochloride for … Caroverine hydrochloride and 11 (55.0%) of 20 patients with memantine hydrochloride [9]. …
Number of citations: 0 www.researchgate.net
L Sorbera, C Dulsat, AI Graul - Drugs of the Future, 2017 - access.portico.org
Tinnitus is an audiological and neurological condition characterized by the perception of a sound. The sound is the result of an underlying condition rather than coming from an external …
Number of citations: 2 access.portico.org

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